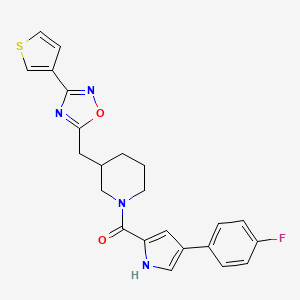

(4-(4-Fluorphenyl)-1H-pyrrol-2-yl)(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

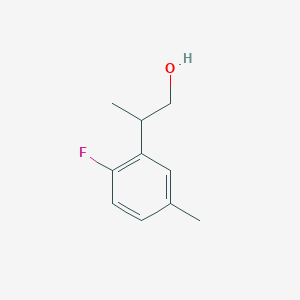

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.

BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der 11 β-Hydroxysteroid-Dehydrogenase Typ 1

Diese Verbindung ist dafür bekannt, die 11 β-Hydroxysteroid-Dehydrogenase Typ 1 (11 β-HSD1) zu hemmen. Dieses Enzym spielt eine entscheidende Rolle bei der Umwandlung inaktiver Glukokortikoide in ihre aktive Form in Zellen. Durch die Hemmung dieses Enzyms könnte die Verbindung potenziell zur Behandlung von Störungen eingesetzt werden, die durch die Hemmung von 11 β-HSD1 gelindert werden .

Behandlung des metabolischen Syndroms

Das metabolische Syndrom umfasst Störungen wie Typ-2-Diabetes und Fettleibigkeit sowie damit verbundene Erkrankungen wie Insulinresistenz, Bluthochdruck, Lipidstörungen und Herz-Kreislauf-Erkrankungen wie ischämische (koronare) Herzerkrankungen. Diese Verbindung hat potenzielle Anwendungen in der Behandlung dieser Erkrankungen .

Behandlung von Erkrankungen des zentralen Nervensystems

Die Verbindung hat potenzielle Anwendungen in der Behandlung von Erkrankungen des zentralen Nervensystems (ZNS) wie leichte kognitive Beeinträchtigung und beginnende Demenz, einschließlich der Alzheimer-Krankheit .

Verwendung in therapeutischen Verbindungen

Die Verbindung gehört allgemein zum Bereich der therapeutischen Verbindungen. Sie kann bei der Entwicklung pharmazeutischer Zusammensetzungen verwendet werden .

Verwendung in elektrochromen Geräten

Die Verbindung hat potenzielle Anwendungen im Bereich der elektrochromen Geräte. Diese Geräte ändern ihre Farbe, wenn ein elektrisches Feld angelegt wird. Die Verbindung kann in diesen Geräten als anodisches Material verwendet werden .

Verwendung in Energiespeichern

Elektrochrome Materialien haben aufgrund ihrer wahrscheinlichen Verwendung in Energiespeichern großes Interesse gefunden. Die Verbindung könnte potenziell bei der Entwicklung dieser Geräte eingesetzt werden .

Wirkmechanismus

Target of Action

The primary target of the compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .

Mode of Action

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol .

Biochemical Pathways

The inhibition of 11 β-HSD1 by (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response .

Result of Action

The molecular and cellular effects of the action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involve a decrease in the levels of active cortisol due to the inhibition of 11 β-HSD1 . This can lead to the amelioration of disorders associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, and certain cardiovascular and CNS disorders .

Action Environment

The action, efficacy, and stability of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, pH can affect the stability of similar compounds . .

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVDLEVBWPJKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2573024.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)

![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide](/img/structure/B2573035.png)

![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)